molecular formula C36H42ClN3O6 B019337 (S)-Lercanidipine Hydrochloride CAS No. 184866-29-3

(S)-Lercanidipine Hydrochloride

Cat. No.: B019337
CAS No.: 184866-29-3
M. Wt: 648.2 g/mol
InChI Key: WMFYOYKPJLRMJI-WAQYZQTGSA-N
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Description

(S)-Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension. It is the S-enantiomer of Lercanidipine, which means it is one of the two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lercanidipine Hydrochloride typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,5-pyridinedicarboxylic acid with an appropriate aldehyde in the presence of ammonia or an amine to form a dihydropyridine intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-Lercanidipine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for chiral resolution and purification.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the formation of N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Lercanidipine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its effects on calcium ion channels in various cell types.

    Medicine: Extensively studied for its antihypertensive properties and potential benefits in cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

(S)-Lercanidipine Hydrochloride exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to relaxation of the vascular smooth muscle and vasodilation. The reduction in peripheral resistance results in lowered blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.

Comparison with Similar Compounds

    Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life.

    Nifedipine: Known for its rapid onset of action but shorter duration compared to (S)-Lercanidipine.

    Felodipine: Similar in structure but differs in its pharmacokinetic profile.

Uniqueness of (S)-Lercanidipine Hydrochloride:

    Chirality: The S-enantiomer provides specific pharmacological benefits, including better efficacy and reduced side effects.

    Pharmacokinetics: It has a favorable pharmacokinetic profile with a balanced onset and duration of action, making it suitable for once-daily dosing.

Properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-WAQYZQTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432131
Record name (S)-Lercanidipine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184866-29-3
Record name Lercanidipine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Lercanidipine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERCANIDIPINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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